molecular formula C18H38O5 B038170 2,3-Dihydroxypropyl pentadecanoate CAS No. 122636-37-7

2,3-Dihydroxypropyl pentadecanoate

Cat. No. B038170
CAS RN: 122636-37-7
M. Wt: 334.5 g/mol
InChI Key: HMNQKNBOXPSFDQ-UHFFFAOYSA-N
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Future Directions

While specific future directions for 2,3-Dihydroxypropyl pentadecanoate are not mentioned in the literature, its use as an emulsifying agent in cosmetics suggests potential for continued use and study in cosmetic formulations and other related applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentadecanoyl-rac-glycerol can be synthesized through the esterification of glycerol with pentadecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of 1-Pentadecanoyl-rac-glycerol may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of enzymes such as lipases can also be employed to catalyze the reaction under milder conditions, reducing the need for harsh chemicals and high temperatures .

Chemical Reactions Analysis

Types of Reactions: 1-Pentadecanoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Pentadecanoyl-rac-glycerol involves its incorporation into cellular lipid membranes, where it can influence membrane fluidity and signaling pathways. It has been shown to modulate the activity of enzymes involved in lipid metabolism, such as lipases and acyltransferases . Additionally, it can affect the expression of genes related to lipid homeostasis and inflammation .

Similar Compounds:

Uniqueness: 1-Pentadecanoyl-rac-glycerol is unique due to its specific fatty acid composition, which imparts distinct physical and biochemical properties. Its presence in wheat bran extracts and its role in hepatic steatosis models highlight its importance in lipid research .

properties

CAS RN

122636-37-7

Molecular Formula

C18H38O5

Molecular Weight

334.5 g/mol

IUPAC Name

pentadecanoic acid;propane-1,2,3-triol

InChI

InChI=1S/C15H30O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;4-1-3(6)2-5/h2-14H2,1H3,(H,16,17);3-6H,1-2H2

InChI Key

HMNQKNBOXPSFDQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(=O)OCC(CO)O

Canonical SMILES

CCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O

Other CAS RN

104140-07-0
122636-37-7

synonyms

GLYCERYL PENTADECANOATE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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